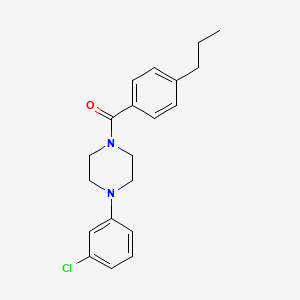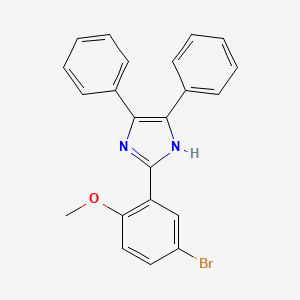![molecular formula C10H13BrO4 B4713437 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]ethanol](/img/structure/B4713437.png)
2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]ethanol
Descripción general
Descripción
2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]ethanol, also known as BHMME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHMME is a derivative of the natural compound lignin, and its synthesis method involves the use of lignin as a starting material. In
Mecanismo De Acción
The mechanism of action of 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]ethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis (programmed cell death) in cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting this enzyme, this compound can prevent the proliferation of cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymatic reactions that lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce DNA damage and cell cycle arrest in cancer cells. This compound has also been shown to inhibit the growth of tumor cells in animal models. In addition, this compound has been shown to have antioxidant properties and can protect against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]ethanol is its relatively simple synthesis method, which makes it an attractive candidate for large-scale production. This compound is also stable under a wide range of conditions and can be easily stored and transported. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain applications. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]ethanol. One area of interest is the development of new lignin-based composites using this compound as a crosslinking agent. Another area of interest is the synthesis of new functionalized lignin derivatives using this compound as a building block. In medicine, future studies could focus on the development of new this compound-based anticancer agents and the investigation of this compound's potential as a therapeutic agent for the treatment of Alzheimer's disease. Finally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify new targets for its use in scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method involves the use of lignin as a starting material, and it has been extensively studied for its potential as an anticancer agent and as a therapeutic agent for the treatment of Alzheimer's disease. Although there are limitations to its use in certain experiments, this compound has several advantages, including its simple synthesis method and stability under a wide range of conditions. Future studies could focus on the development of new lignin-based composites, the synthesis of new functionalized lignin derivatives, and the investigation of this compound's potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]ethanol has been extensively studied for its potential applications in various fields, including biotechnology, materials science, and medicine. In biotechnology, this compound has been used as a crosslinking agent for the production of lignin-based composites. In materials science, this compound has been used as a building block for the synthesis of functionalized lignin derivatives. In medicine, this compound has been studied for its potential as an anticancer agent and as a therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO4/c1-14-9-4-7(6-13)8(11)5-10(9)15-3-2-12/h4-5,12-13H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZRVPHEWHAGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4713357.png)
![N-(tert-butyl)-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4713364.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B4713366.png)
![S-[4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate](/img/structure/B4713371.png)
![2-(4-chloro-2-methylphenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4713378.png)



![5-{[(2-ethoxyphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4713418.png)
![2-bromo-1-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrobenzene](/img/structure/B4713440.png)

![N-{[4-allyl-5-({2-oxo-2-[(2,4,6-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dichlorobenzamide](/img/structure/B4713451.png)
![2-bromo-4-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B4713455.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4713463.png)